6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains an indene moiety (a fused cyclopentene and benzene ring), a pyrimidinone moiety (a six-membered ring with two nitrogen atoms), and a methoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as 2,3-dihydro-1H-inden-2-amine derivatives have been synthesized via various methods including grinding, stirring, and ultrasound irradiation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Techniques such as melting point determination, solubility testing, and spectroscopic analysis (NMR, IR, UV-Vis, etc.) would typically be used to determine these properties .Scientific Research Applications
Antimicrobial Properties
Dihydropyrimidine derivatives are reported to exhibit significant antimicrobial activities. A study highlighted the synthesis of novel dihydropyrimidine compounds which demonstrated good antibacterial activity against gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Salmonella typhi. Furthermore, these compounds showed potent antifungal activity against species such as Aspergillus fumigatus, Aspergillus niger, and Rhizopus, underscoring their potential in treating fungal infections (Sahar B. Al-Juboori, 2020).
Anticancer and Enzyme Inhibition
Another research focus is the anticancer properties of dihydropyrimidine derivatives, with studies illustrating their potential in inhibiting various cancer cell lines. For instance, certain pyrazolopyrimidines derivatives were synthesized and showed cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, indicating their usefulness in cancer treatment (A. Rahmouni et al., 2016). Furthermore, dihydropyrimidinones derivatives were evaluated for their DNA binding properties, offering insights into their mechanism of action in inhibiting tumor cell proliferation (Gongke Wang et al., 2013).
Sensor Applications and Logic Gates
Dihydropyrimidines have also been explored for their applications in chemical sensing and logic gates. A study on fluorescent sensors for the detection of aluminum ions, which are important in environmental and biological contexts, revealed that dihydropyrimidinone derivatives could serve as effective sensors. These sensors were applied for bacterial cell imaging, showcasing their versatility beyond traditional therapeutic uses (N. Yadav & Ashutosh Kumar Singh, 2018).
Neurological Disorders and Cognitive Enhancement
Additionally, dihydropyrimidinones have been investigated for their potential in treating neurological disorders and enhancing cognition. PF-04447943, a PDE9A inhibitor with a dihydropyrimidinone core, has shown promise in preclinical and clinical studies for improving cognitive functions and has potential applications in treating diseases associated with cognitive decline (P. Verhoest et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2,3-dihydro-1H-inden-2-yloxy)-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-6-10-4-2-3-5-11(10)7-12/h2-5,8-9,12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIODBKNXLKKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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